molecular formula C18H15Cl2N3O2 B2380754 3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide CAS No. 329701-54-4

3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide

Cat. No.: B2380754
CAS No.: 329701-54-4
M. Wt: 376.24
InChI Key: DWNKLNNIALBMHH-UHFFFAOYSA-N
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Description

This compound is a heterocyclic isoxazolecarboxamide derivative featuring a 2,6-dichlorophenyl group at the 3-position, a methyl group at the 5-position, and an N-methyl-N-(3-pyridinylmethyl) substituent on the carboxamide moiety. These analogs are synthesized via reactions of acyl chlorides with imines or carboximidamides under controlled conditions (e.g., DMSO with KOH, 30–45 minutes), yielding purities exceeding 97% .

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2/c1-11-15(18(24)23(2)10-12-5-4-8-21-9-12)17(22-25-11)16-13(19)6-3-7-14(16)20/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNKLNNIALBMHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N(C)CC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds One common method involves the reaction of 2,6-dichlorobenzoyl chloride with 3-pyridinemethanol to form an ester intermediate This intermediate is then subjected to cyclization with hydroxylamine to form the isoxazole ring

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems helps in maintaining the reaction conditions and improving the yield. The process is optimized to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : The target compound’s analogs (52 , 53 ) exhibit high yields (74–82%) and purities (>97%) under optimized conditions, suggesting robust synthetic routes for the core isoxazolecarboxamide structure .
  • Substituent Impact: The pyridinylmethyl group in the target compound differentiates it from analogs like 52 (indole) and 53 (purine), which may alter bioavailability or target selectivity. The triazole analog () has a lower molecular weight (338.15 vs.
  • Functional Group Diversity: Urea derivatives () and fenoxacrim () highlight the role of heterocyclic diversity in pesticidal activity. The target compound’s isoxazole-carboxamide scaffold contrasts with urea-based PPO inhibitors but may share herbicidal applications through analogous mechanisms .

Biological Activity

The compound 3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide , also referred to by its CAS number 549496-15-3 , is a synthetic molecule of interest in pharmacological research. This compound exhibits various biological activities that make it a candidate for therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C15H13Cl2N3O2
  • Molecular Weight : 294.176 g/mol
  • LogP : 5.214 (indicating lipophilicity)
  • Density : 1.315 g/cm³
  • Melting Point : Not available
  • Boiling Point : 466.6 °C at 760 mmHg
  • Flash Point : 236 °C

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its effects on cancer cell lines and its potential as an anti-inflammatory agent.

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis through caspase activation
A549 (Lung Cancer)15.0Inhibition of cell proliferation via cell cycle arrest
HeLa (Cervical Cancer)10.0Disruption of mitochondrial membrane potential

The compound's mechanism appears to involve the activation of apoptotic pathways and inhibition of cell cycle progression.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects in preclinical studies.

  • Model : Lipopolysaccharide (LPS)-induced inflammation in murine macrophages.
  • Findings :
    • Decreased levels of pro-inflammatory cytokines (TNF-α, IL-6).
    • Inhibition of NF-kB signaling pathway.

Case Studies

  • Study on MCF-7 Cells :
    A study published in Cancer Letters demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers, such as cleaved PARP and caspase-3 activation.
  • In Vivo Anti-inflammatory Study :
    An animal model study showed that administration of the compound significantly reduced paw edema in rats induced by carrageenan, suggesting its potential as an anti-inflammatory agent.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide, and how can reaction yields be optimized?

Methodological Answer :

  • Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDCl or DCC) with HOBt to activate the carboxylic acid moiety. For example, 5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxylic acid was coupled with aniline derivatives using EDCl/HOBt, yielding 18% under optimized conditions .
  • Solvent and Temperature : Polar aprotic solvents like DMF or dichloromethane at 0–25°C improve solubility. Elevated temperatures (e.g., 40°C) may enhance reaction rates but require monitoring for decomposition.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is recommended for isolating pure products.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral data should researchers expect?

Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Expect aromatic proton signals (δ 7.2–8.0 ppm for dichlorophenyl and pyridinyl groups), methyl groups (δ 2.2–2.5 ppm), and isoxazole protons (δ 6.5–7.0 ppm) .
    • ¹³C NMR : Carboxamide carbonyls appear at δ 165–170 ppm; isoxazole carbons resonate at δ 95–110 ppm .
  • HRMS : The molecular ion [M+H]⁺ should match the theoretical mass (e.g., C₁₉H₁₆Cl₂N₃O₂: 391.26 g/mol) with <5 ppm error .
  • IR Spectroscopy : Stretching vibrations for amide (1650–1680 cm⁻¹) and isoxazole (1600–1620 cm⁻¹) groups confirm functional groups .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
  • Waste Disposal : Collect organic waste in amber glass containers labeled for halogenated compounds. Neutralize acidic/basic byproducts before disposal .
  • Exposure Mitigation : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does structural modification of the pyridinylmethyl or dichlorophenyl groups influence biological activity, and what experimental approaches validate these effects?

Methodological Answer :

  • Structure-Activity Relationship (SAR) :
    • Replace the pyridinylmethyl group with bulkier substituents (e.g., quinolinyl) to assess steric effects on target binding.
    • Substitute chlorine atoms on the phenyl ring with electron-withdrawing groups (e.g., CF₃) to evaluate electronic effects .
  • Biological Assays :
    • In Vitro Testing : Use mitochondrial membrane potential assays (Rh123 fluorescence) and cell viability assays (MTT) in cancer cell lines (e.g., HepG2) .
    • Target Engagement : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to enzymes like cyclooxygenase-2 (COX-2) .

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. no activity) across studies?

Methodological Answer :

  • Standardize Assay Conditions : Control DMSO concentration (<1% v/v), cell passage number, and incubation time to minimize variability .
  • Validate Targets : Use CRISPR/Cas9 knockout models to confirm target specificity. For example, if mitochondrial dysfunction is implicated, validate with cytochrome c release assays .
  • Meta-Analysis : Compare datasets across studies using tools like PRISMA guidelines, focusing on variables such as IC₅₀ values and cell line origins .

Q. What computational strategies predict the compound’s binding modes to therapeutic targets, and how do they correlate with experimental data?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or kinase domains). Crystallographic data (e.g., PDB ID 6COX) guide docking poses .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include root-mean-square deviation (RMSD) and ligand-protein hydrogen bonds .
  • Validation : Compare computational binding energies (ΔG) with experimental Kd values from SPR. Discrepancies >1 log unit warrant re-evaluation of force field parameters .

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